AB-Fubica

Übersicht

Beschreibung

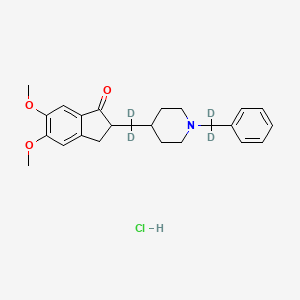

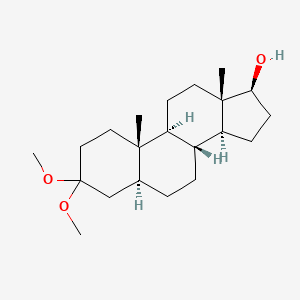

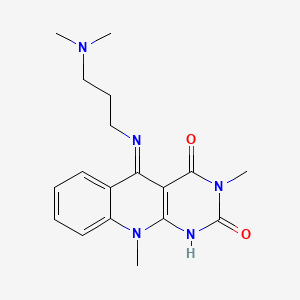

AB-FUBICA ist ein synthetisches Cannabinoid, das als potenter Agonist für die Cannabinoidrezeptoren CB1 und CB2 wirkt. Es wird strukturell als ein indolbasiertes synthetisches Cannabinoid kategorisiert und wurde als neue psychoaktive Substanz identifiziert.

Wirkmechanismus

Target of Action

AB-FUBICA is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors . Its primary targets are the CB1 and CB2 receptors , which play a crucial role in the endocannabinoid system involved in various physiological processes .

Mode of Action

This compound interacts with its targets, the CB1 and CB2 receptors, by binding to them and activating them . This activation leads to a series of intracellular events and changes. The EC50 values of this compound are 21 nM at CB1 and 15 nM at CB2, indicating its high potency .

Pharmacokinetics

It is known that synthetic cannabinoids like this compound are primarily metabolized by hepatic enzymes . The metabolizing enzymes associated with this biotransformation remain unknown .

Result of Action

The activation of the CB1 and CB2 receptors by this compound can lead to various molecular and cellular effects. These effects can include altered perception, agitation, anxiety, paranoia, hallucinations, loss of consciousness and memory, chest pain, hypertension, tachycardia, and seizures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances or drugs can affect its metabolism and action . .

Biochemische Analyse

Biochemical Properties

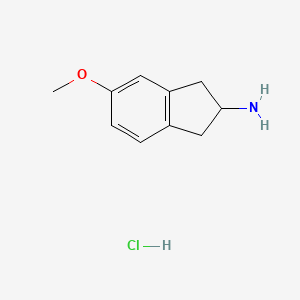

AB-Fubica plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The metabolic profiles of this compound were investigated using both human liver microsome and zebrafish models . The main metabolic pathways of the phase I metabolism included ester hydrolysis, methylation, ester hydrolysis combined with decarboxylation, hydroxylation, ester hydrolysis combined with indazole ring hydroxylation, etc., while glucuronidation served as the main metabolic pathway of the phase II metabolism .

Cellular Effects

As a synthetic cannabinoid, it is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

AB-FUBICA kann durch verschiedene synthetische Verfahren hergestellt werden. Ein häufiges Verfahren beinhaltet die Reaktion von 1-(4-Fluorbenzyl)-1H-indol-3-carbonsäure mit 1-Amino-3-methyl-1-oxobutan-2-ylchlorid unter geeigneten Reaktionsbedingungen. Die Reaktion erfordert typischerweise die Verwendung einer Base wie Triethylamin und eines Lösungsmittels wie Dichlormethan. Das resultierende Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt .

Industrielle Herstellungsverfahren für this compound sind nicht gut dokumentiert, aber sie beinhalten wahrscheinlich ähnliche synthetische Verfahren mit Optimierung für die großtechnische Produktion. Dies kann die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen umfassen, um die Effizienz und Ausbeute zu verbessern.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumazid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Beispielsweise kann die Oxidation von this compound mit Kaliumpermanganat zum entsprechenden Carbonsäurederivat führen. Die Reduktion mit Lithiumaluminiumhydrid kann den entsprechenden Alkohol erzeugen. Substitutionsreaktionen mit Nukleophilen können zur Bildung verschiedener substituierter Derivate von this compound führen.

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht. In der Chemie wird es als Referenzstandard für analytische Methoden wie Flüssigchromatographie-Massenspektrometrie (LC-MS) und Gaschromatographie-Massenspektrometrie (GC-MS) verwendet. Diese Methoden werden eingesetzt, um synthetische Cannabinoide in biologischen Proben und forensischen Untersuchungen nachzuweisen und zu quantifizieren .

In der Biologie und Medizin wird this compound verwendet, um die pharmakologischen Wirkungen von synthetischen Cannabinoiden auf das Endocannabinoid-System zu untersuchen. Es dient als Werkzeug zur Untersuchung der Bindungsaffinität und Aktivität von synthetischen Cannabinoiden an CB1- und CB2-Rezeptoren. Diese Forschung hilft, die potenziellen therapeutischen und nachteiligen Wirkungen von synthetischen Cannabinoiden zu verstehen .

In der Industrie wird this compound bei der Entwicklung neuer synthetischer Cannabinoide für medizinische und Freizeitzwecke eingesetzt. Es wird auch bei der Formulierung von Kräuterprodukten und chemischen Pulvern verwendet, die synthetische Cannabinoide enthalten.

Wirkmechanismus

This compound entfaltet seine Wirkungen, indem es als potenter Agonist für die Cannabinoidrezeptoren CB1 und CB2 wirkt. Diese Rezeptoren sind Teil des Endocannabinoid-Systems, das eine entscheidende Rolle bei der Regulierung verschiedener physiologischer Prozesse wie Schmerz, Stimmung, Appetit und Gedächtnis spielt. Wenn this compound an diese Rezeptoren bindet, aktiviert es sie und löst eine Kaskade von intrazellulären Signalwegen aus .

Die Aktivierung von CB1-Rezeptoren ist hauptsächlich für die psychoaktiven Wirkungen von this compound verantwortlich, darunter veränderte Wahrnehmung, Euphorie und Entspannung. Die Aktivierung von CB2-Rezeptoren ist mit entzündungshemmenden und immunmodulatorischen Wirkungen verbunden. Die genauen molekularen Ziele und Pfade, die am Wirkmechanismus von this compound beteiligt sind, werden noch untersucht .

Analyse Chemischer Reaktionen

AB-FUBICA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

For example, oxidation of this compound with potassium permanganate can yield the corresponding carboxylic acid derivative. Reduction with lithium aluminum hydride can produce the corresponding alcohol. Substitution reactions with nucleophiles can lead to the formation of various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

AB-FUBICA has been extensively studied for its applications in scientific research. In chemistry, it is used as a reference standard for analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). These methods are employed to detect and quantify synthetic cannabinoids in biological samples and forensic investigations .

In biology and medicine, this compound is used to study the pharmacological effects of synthetic cannabinoids on the endocannabinoid system. It serves as a tool to investigate the binding affinity and activity of synthetic cannabinoids at CB1 and CB2 receptors. This research helps to understand the potential therapeutic and adverse effects of synthetic cannabinoids .

In industry, this compound is used in the development of new synthetic cannabinoids for medical and recreational purposes. It is also employed in the formulation of herbal products and chemical powders that contain synthetic cannabinoids.

Vergleich Mit ähnlichen Verbindungen

AB-FUBICA ist strukturell ähnlich anderen synthetischen Cannabinoiden wie AB-FUBINACA, ADB-FUBICA und AB-PINACA. Diese Verbindungen teilen eine gemeinsame Indol- oder Indazol-Kernstruktur mit verschiedenen Substituenten an verschiedenen Positionen. This compound ist einzigartig in seinem spezifischen Substitutionsschema und seiner Bindungsaffinität für Cannabinoidrezeptoren .

Im Vergleich zu AB-FUBINACA weist this compound eine andere Substitution am Indolstickstoff auf, die seine Bindungsaffinität und Potenz beeinflusst. ADB-FUBICA hat eine ähnliche Struktur, unterscheidet sich aber in der Substitution an der Carboxamidgruppe. AB-PINACA hat eine andere Kernstruktur, teilt aber ähnliche pharmakologische Eigenschaften mit this compound .

Referenzen

Eigenschaften

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2/c1-13(2)19(20(23)26)24-21(27)17-12-25(18-6-4-3-5-16(17)18)11-14-7-9-15(22)10-8-14/h3-10,12-13,19H,11H2,1-2H3,(H2,23,26)(H,24,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVPQJSKKGZIEA-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001032632 | |

| Record name | AB-FUBICA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801338-22-6 | |

| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1801338-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ab-fubica | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801338226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AB-FUBICA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AB-FUBICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6SUE53VVY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary metabolic pathways of AB-FUBICA in humans?

A1: Research using human liver microsomes identified N-dealkylation and hydroxylation as the major metabolic pathways for this compound []. Specifically, these modifications occur predominantly on the 1-amino-alkyl moiety of the molecule. Other metabolic transformations observed include hydroxylation, amide hydrolysis, and dehydrogenation. These findings suggest that metabolites generated through N-dealkylation and hydroxylation could be potential biomarkers for monitoring this compound intake [].

Q2: What makes this compound and similar compounds of interest in the context of new psychoactive substances?

A2: this compound belongs to a group of cannabimimetic indazole and indole derivatives that have emerged as new psychoactive substances (NPS) []. These compounds often feature a valine amino acid amide residue and have been increasingly detected in illicit drug markets, gradually replacing older generations of synthetic cannabinoids []. The emergence of this compound and its counterparts highlights the constantly evolving landscape of NPS and the need for continuous research to understand their potential risks and develop effective detection methods.

Q3: What analytical techniques are used to identify and characterize this compound and its metabolites?

A3: Researchers utilize advanced analytical techniques like ultra-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UPLC-HR-MS/MS) to identify and characterize this compound and its metabolites []. This technique allows for the separation and detection of compounds based on their mass-to-charge ratios, enabling the identification of specific metabolic products even in complex biological matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropanecarboxaldehyde, 1-[(1-methylethyl)thio]- (9CI)](/img/new.no-structure.jpg)

![barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate](/img/structure/B593373.png)